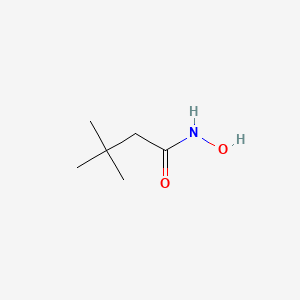
1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione, also known as DPPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a purine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Anticancer Properties and Computational Chemistry
Computational chemistry methods have been employed to investigate the anticancer properties of caffeinated complexes, including structures similar to purine derivatives. These studies focus on geometric parameters, IR spectrum, NMR spectrums, and molecular docking calculations, suggesting that certain complexes may exhibit significant anticancer activity, potentially surpassing that of cisplatin. Such investigations highlight the role of computational chemistry in identifying promising anticancer agents through the study of molecular structures and interactions (Sayın & Üngördü, 2018).
Synthesis and Characterization of Complex Molecules
Research into the synthesis and characterization of new compounds, including pyrrolo[2,3-d]pyrimidine derivatives and their bis-derivatives, showcases the vast potential of chemical synthesis in creating molecules with unique properties. These efforts involve multicomponent reactions catalyzed by ionic liquids, demonstrating the ability to efficiently produce compounds under mild conditions, which could have implications for pharmaceuticals and materials science (Rahmani et al., 2018).
Metal Ion Complexes and DNA Interaction
Studies on metal ion complexes with quinones and their interactions with DNA highlight the importance of these compounds in understanding biological processes and developing therapeutic agents. Such research delves into the binding modes, electron-transfer reactivity, and the potential for these complexes to interact with and cleave DNA, offering insights into the mechanisms of action of potential anticancer drugs (Yuasa, Suenobu, & Fukuzumi, 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione involves the condensation of 2,6-dioxopurine with 2-methyl-3-buten-2-ol, followed by the addition of phenacyl chloride and sodium sulfide to form the desired product.", "Starting Materials": [ "2,6-dioxopurine", "2-methyl-3-buten-2-ol", "phenacyl chloride", "sodium sulfide" ], "Reaction": [ "Step 1: Condensation of 2,6-dioxopurine with 2-methyl-3-buten-2-ol in the presence of a base such as potassium carbonate to form 1,3-dimethyl-7-prop-2-enylpurine-2,6-dione.", "Step 2: Addition of phenacyl chloride to the above product in the presence of a base such as triethylamine to form 1,3-dimethyl-8-phenacylpurine-2,6-dione.", "Step 3: Addition of sodium sulfide to the above product in the presence of a solvent such as DMF to form 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione." ] } | |
Número CAS |
377062-63-0 |
Fórmula molecular |
C18H18N4O3S |
Peso molecular |
370.43 |
Nombre IUPAC |
1,3-dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C18H18N4O3S/c1-4-10-22-14-15(20(2)18(25)21(3)16(14)24)19-17(22)26-11-13(23)12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
Clave InChI |
HYLOIXZVLGRCBW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC=C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)
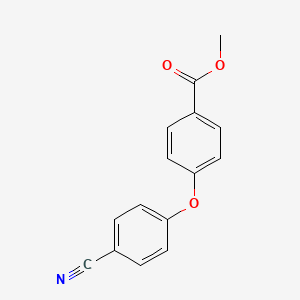
![N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2549722.png)
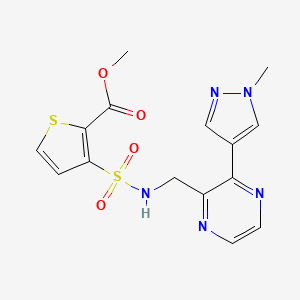
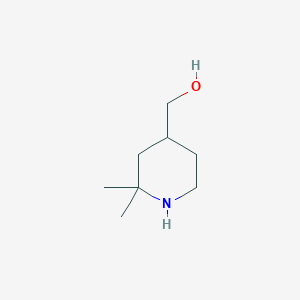
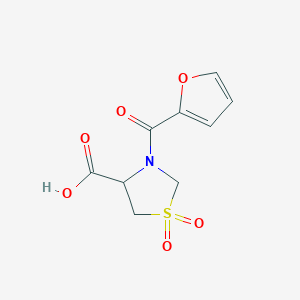
![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)
![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
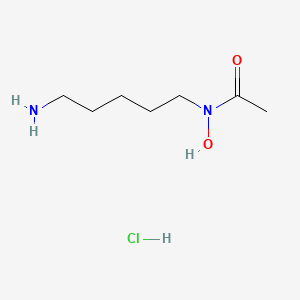
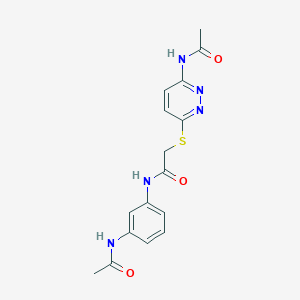
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)
